molecular formula C5H6Cl2N2 B1417966 2-Chloropyridin-4-amine hydrochloride CAS No. 2897-42-9

2-Chloropyridin-4-amine hydrochloride

Cat. No. B1417966
CAS RN: 2897-42-9
M. Wt: 165.02 g/mol
InChI Key: ZZCPJLPRYOQGNO-UHFFFAOYSA-N
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Description

2-Chloropyridin-4-amine hydrochloride, also known as 4-Chloro-2-pyridinamine, is a chemical compound with the molecular formula C5H5ClN2 . It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring . It is a versatile compound with a white to light yellow crystalline powder appearance .


Synthesis Analysis

The synthesis of 2-Chloropyridin-4-amine hydrochloride involves the activation of the pyridine ring position, which makes it easy for nucleophilic substitution reactions to occur . The compound 2-chloro-4-isonicotinamide is formed by the action of phosphorus pentachloride, and finally, 4-Amino-2-chloropyridine is formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .


Molecular Structure Analysis

The molecular structure of 2-Chloropyridin-4-amine hydrochloride is represented by the InChI code 1S/C5H5ClN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H . The compound has a molecular weight of 165.02 .


Chemical Reactions Analysis

4-Amino-2-chloropyridine is a chloroaminoheterocyclic compound that readily undergoes Suzuki-Miyaura coupling with phenylboronic acid .


Physical And Chemical Properties Analysis

2-Chloropyridin-4-amine hydrochloride has diverse properties, including a high boiling point and solubility in organic solvents . It is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .

Scientific Research Applications

Organic Synthesis Applications

  • Hydrogen-Bonded Networks Formation: Studies involving derivatives like 5-chloropyridin-2-amine have showcased their ability to form hydrogen-bonded networks when reacted with fumaric acid, highlighting their utility in crystal engineering and material synthesis (Perpétuo & Janczak, 2010).
  • Nucleophilic Aromatic Substitution (S N Ar): The compound's efficacy in undergoing direct, uncatalyzed amination via S N Ar in a flow reactor setting demonstrates its value in the efficient synthesis of 2-aminopyridines, a key structural motif in many pharmaceuticals (Hamper & Tesfu, 2007).
  • Catalysis and Selectivity: Research has shown that 2-chloropyridine derivatives can be selectively aminated using palladium-xantphos complexes, indicating their potential in creating chemoselective transformations for synthesizing compounds with specific functionalities (Ji, Li, & Bunnelle, 2003).

Material Science and Pharmacology

  • Synthesis of Antifungal and Antibacterial Agents: Novel derivatives like 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines exhibit significant antifungal and antibacterial activities, underscoring the compound's role in the development of new antimicrobial agents (Narayana et al., 2007).
  • Solid-State Fluorescence: The synthesis of 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles from chloropyridine derivatives has shown solid-state fluorescence, suggesting applications in material science for developing fluorescent materials (Ershov et al., 2017).

Safety And Hazards

The safety information for 2-Chloropyridin-4-amine hydrochloride indicates that it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The target organs are the respiratory system .

properties

IUPAC Name

2-chloropyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCPJLPRYOQGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660013
Record name 2-Chloropyridin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyridin-4-amine hydrochloride

CAS RN

2897-42-9
Record name 2-Chloropyridin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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